(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate
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Overview
Description
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is a complex organic compound that features a combination of indole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate typically involves the reaction of indole derivatives with piperidine and carbodithioate reagents. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting indole derivative can then be further reacted with piperidine and carbodithioate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce fully saturated piperidine-indole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activity, and the addition of a piperidine moiety could enhance the compound’s pharmacokinetic properties.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may allow for the creation of advanced polymers or other functional materials.
Mechanism of Action
The mechanism of action of (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and piperidine moieties. These interactions could modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide are structurally related and have been studied for their pharmacological properties.
Uniqueness
What sets (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate apart is the combination of the indole and piperidine moieties with a carbodithioate group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
67416-80-2 |
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Molecular Formula |
C21H22N2S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2-phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C21H22N2S2/c24-21(23-13-7-2-8-14-23)25-15-18-17-11-5-6-12-19(17)22-20(18)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2 |
InChI Key |
TZTFHKRMSUIMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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